molecular formula C12H8I2Se2 B14648674 Diselenide, bis(4-iodophenyl) CAS No. 53257-47-9

Diselenide, bis(4-iodophenyl)

Cat. No.: B14648674
CAS No.: 53257-47-9
M. Wt: 563.9 g/mol
InChI Key: MCSCQWURWKKQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diselenide, bis(4-iodophenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-iodophenyl groups

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis(4-iodophenyl), undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides.

    Reduction: It can be reduced to form selenides.

    Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include selenoxides, selenides, and substituted diselenides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diselenide, bis(4-iodophenyl), involves its redox-modulating properties. The compound can act as both an antioxidant and a prooxidant, depending on the cellular environment. It interacts with molecular targets such as enzymes and proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

53257-47-9

Molecular Formula

C12H8I2Se2

Molecular Weight

563.9 g/mol

IUPAC Name

1-iodo-4-[(4-iodophenyl)diselanyl]benzene

InChI

InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

MCSCQWURWKKQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.